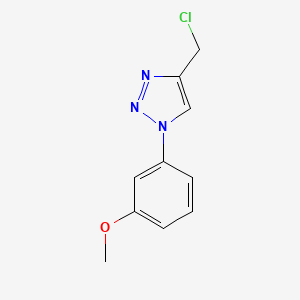

4-(chloromethyl)-1-(3-methoxyphenyl)-1H-1,2,3-triazole

Description

Properties

IUPAC Name |

4-(chloromethyl)-1-(3-methoxyphenyl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O/c1-15-10-4-2-3-9(5-10)14-7-8(6-11)12-13-14/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZBDXUSFQOWQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=C(N=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Chloromethyl)-1-(3-methoxyphenyl)-1H-1,2,3-triazole is a synthetic organic compound belonging to the triazole class, which is known for its diverse biological activities. This compound features a chloromethyl group and a methoxyphenyl moiety, contributing to its potential applications in medicinal chemistry and material science. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves a 1,3-dipolar cycloaddition reaction between an azide and an alkyne, often using copper(I) catalysis. The chloromethyl group allows for further chemical modifications, enhancing the compound's versatility in biological applications .

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Triazoles have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this triazole have demonstrated significant antiproliferative activity against lung cancer cells (A549) and breast cancer cells (MDA-MB-231) in vitro .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | A549 (Lung) | TBD | |

| 4-(bromomethyl)-1-(3-methoxyphenyl)-triazole | MDA-MB-231 (Breast) | TBD |

Neuroprotective Effects

In addition to anticancer activity, triazoles have been investigated for their neuroprotective properties. A related study indicated that certain triazole compounds could inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. For example, one derivative exhibited an IC50 value of 26.30 μM against AChE, suggesting potential as a lead compound for Alzheimer's therapeutics .

Table 2: Neuroprotective Activity of Triazole Derivatives

The biological activity of this compound is thought to involve multiple mechanisms:

- Enzyme Inhibition : The chloromethyl group can interact with active sites of enzymes such as AChE or kinases involved in cancer pathways.

- Cellular Signaling Modulation : Triazoles may influence signaling pathways related to cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Regulation : Some studies suggest that triazoles can modulate ROS levels in cells, contributing to their protective effects against oxidative stress .

Case Studies

Several case studies illustrate the diverse applications of triazoles:

- Anticancer Study : A library of triazoles was screened for cytotoxicity against various cancer cell lines. The findings indicated that modifications in the triazole structure significantly influenced their anticancer potency.

- Neuroprotective Evaluation : Research on neuroprotective agents revealed that compounds similar to 4-(chloromethyl)-1-(3-methoxyphenyl)-triazole could reduce neurotoxicity induced by amyloid-beta peptides in neuronal cultures .

Scientific Research Applications

Antioxidant Properties

Preliminary studies indicate that 4-(chloromethyl)-1-(3-methoxyphenyl)-1H-1,2,3-triazole exhibits significant antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress by neutralizing free radicals, which can lead to cellular damage and various diseases.

Antiproliferative Effects

Research has shown that compounds containing triazole rings can act as antiproliferative agents. The presence of the triazole moiety in this compound suggests potential applications in cancer therapy, where inhibiting the proliferation of cancer cells is essential .

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The structural characteristics of this compound may enable it to interfere with biological pathways in pathogens, making it a candidate for further investigation in antimicrobial research .

Medicinal Chemistry Applications

Recent literature highlights the application of triazole derivatives in drug design. For instance, compounds similar to this compound have been explored as multi-target inhibitors in cancer therapy. Studies indicate that these compounds can interact with multiple biological targets simultaneously, enhancing their therapeutic efficacy .

Potential as Multi-Target Inhibitors

Triazoles are known for their ability to modulate various biological pathways. Research indicates that this compound could serve as a multi-target inhibitor due to its structural attributes. This characteristic is particularly valuable in developing treatments for complex diseases such as cancer and infections where multiple pathways are involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Substituent Variations and Binding Affinities

Key Findings :

- Fluorinated analogs (e.g., 4-fluorobenzyl in ) exhibit improved metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius .

Physicochemical Properties

Table 2: Melting Points and Purification Methods

Key Findings :

Table 3: Reaction Yields and Conditions

Preparation Methods

Synthetic Route Overview

Step 1: Preparation of 3-Methoxyphenyl Azide

The azide is typically synthesized from the corresponding 3-methoxyaniline derivative via diazotization followed by substitution with sodium azide.Step 2: Preparation of Chloromethyl-Substituted Alkyne

The alkyne bearing the chloromethyl group is prepared by functionalizing propargyl derivatives to introduce the chloromethyl substituent.Step 3: CuAAC Reaction

The copper(I) catalyst, often generated in situ from copper(II) acetate and sodium ascorbate, promotes the cycloaddition of the azide and alkyne in aqueous or mixed solvent systems at ambient or slightly elevated temperatures. This step forms the 1,2,3-triazole ring with high regioselectivity.

This approach is favored for its operational simplicity, mild conditions, and high yields, typically producing the target compound in moderate to excellent yields (70–85%) with minimal by-products.

Reaction Conditions and Yields

| Parameter | Typical Conditions | Yield (%) |

|---|---|---|

| Solvent | THF/H2O (1:1) or aqueous media | - |

| Temperature | Room temperature to 50 °C | - |

| Catalyst | Cu(OAc)2·H2O (5 mol%), sodium ascorbate (10 mol%) | - |

| Reaction time | 1–3 hours | - |

| Product yield | 70–85% | 70–85% |

Alternative Catalytic Methods

While CuAAC is the most common, other catalytic methods have been explored for synthesizing triazole derivatives, which can be adapted for this compound:

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This method yields 1,5-disubstituted triazoles instead of the 1,4-disubstituted isomers typical of CuAAC. Although less common for this compound, RuAAC provides a complementary regioselectivity option.Thermal Cycloaddition

Heating azides and alkynes without catalysts can produce triazoles but generally results in mixtures of regioisomers and lower selectivity. This method is less preferred due to harsh conditions and lower yields.Flow Chemistry Techniques

Continuous flow reactors with immobilized catalysts have been developed to improve scalability and reaction control. This approach enhances efficiency and reproducibility but requires specialized equipment.

Multi-Step Synthetic Strategies Involving Functional Group Transformations

In some reported syntheses, the preparation of the azide and alkyne precursors involves several functional group transformations to introduce the methoxyphenyl and chloromethyl functionalities before the cycloaddition step.

Example Synthetic Sequence (Adapted from Related Triazole Syntheses)

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Mitsunobu Reaction | 4-bromo-2-methoxyphenol, PPh3, DIAD, THF | 86 |

| 2 | Reduction | DIBAL-H, DCM | 90 |

| 3 | Tosylation | TsCl, Et3N, DMAP, DCM | 95 |

| 4 | Azidation | NaN3, DMF, 70 °C | 78 |

| 5 | CuAAC Cycloaddition | Alkyne derivative, CuI, Et3N, MeCN | 76–82 |

This sequence shows the preparation of azide intermediates and subsequent cycloaddition to yield triazole derivatives analogous to this compound.

One-Pot Strategies and Green Chemistry Considerations

Recent advances have demonstrated one-pot synthesis methods where the azide formation and cycloaddition occur sequentially without intermediate purification. These methods reduce waste, solvent use, and overall reaction time.

One-Pot CuAAC Reactions

Starting from propargyl alcohol derivatives, deprotection and cycloaddition steps are combined, often under mild conditions with copper catalysts, to yield triazoles directly.Solvent and Catalyst Optimization

Efforts focus on using aqueous or solvent-free conditions and recyclable copper catalysts to enhance sustainability and reduce environmental impact.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| CuAAC (Copper-catalyzed) | High regioselectivity, mild conditions | High yield, operational simplicity | Requires copper catalyst |

| RuAAC (Ruthenium-catalyzed) | Produces 1,5-disubstituted triazoles | Complementary regioselectivity | Less common, more expensive catalyst |

| Thermal Cycloaddition | Catalyst-free, simple setup | No metal catalyst needed | Low selectivity, harsh conditions |

| Flow Chemistry | Continuous process, scalable | Efficient, reproducible | Requires specialized equipment |

| Multi-step Functionalization | Enables introduction of diverse substituents | Versatile precursor synthesis | Longer synthesis time, multiple steps |

| One-pot Synthesis | Combines steps, reduces waste | Time-saving, greener chemistry | Requires precise control of conditions |

Research Findings and Challenges

The CuAAC method remains the gold standard for preparing this compound due to its efficiency and selectivity.

Alternative catalytic systems and flow chemistry approaches offer promising avenues for improving scalability and sustainability but are less established for this specific compound.

Functional group transformations preceding the cycloaddition allow for structural diversity but increase synthetic complexity.

Challenges include optimizing catalyst systems for greener synthesis, improving regioselectivity in alternative methods, and developing robust one-pot protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.